molecular formula C7H13N B14769161 2-Ethyl-1,2,3,6-tetrahydropyridine

2-Ethyl-1,2,3,6-tetrahydropyridine

Cat. No.: B14769161
M. Wt: 111.18 g/mol
InChI Key: IEWLTURLLZDSSD-UHFFFAOYSA-N
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Description

2-Ethyl-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound belonging to the class of tetrahydropyridines. These compounds are characterized by a six-membered ring containing one nitrogen atom and a double bond. The presence of the ethyl group at the second position of the ring structure distinguishes this compound from other tetrahydropyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,2,3,6-tetrahydropyridine typically involves the condensation of 2-ethylpyridine with suitable reagents under controlled conditions. One common method includes the use of Bronsted acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride, which facilitates the reaction . The reaction is carried out under reflux conditions in an appropriate solvent, such as acetone, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1,2,3,6-tetrahydropyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Ethyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as cyclooxygenase-2 and other proteins involved in inflammatory and cancer pathways.

    Pathways Involved: It modulates the activity of these enzymes, leading to reduced inflammation and inhibition of cancer cell proliferation.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydropyridine: Lacks the ethyl group and has different reactivity and biological activity.

    1,2,3,6-Tetrahydropyridine: Similar structure but without the ethyl group, leading to different chemical properties.

    2,3,4,5-Tetrahydropyridine: Another isomer with distinct reactivity and applications.

Uniqueness: 2-Ethyl-1,2,3,6-tetrahydropyridine is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other fields .

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

2-ethyl-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C7H13N/c1-2-7-5-3-4-6-8-7/h3-4,7-8H,2,5-6H2,1H3

InChI Key

IEWLTURLLZDSSD-UHFFFAOYSA-N

Canonical SMILES

CCC1CC=CCN1

Origin of Product

United States

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